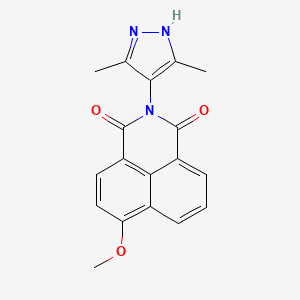
trans-E-1,6-Diphenyl-3-hexene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-E-1,6-Diphenyl-3-hexene-1,5-diyne: is an organic compound with the molecular formula C18H12 It is characterized by the presence of two phenyl groups attached to a hexene-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-E-1,6-Diphenyl-3-hexene-1,5-diyne typically involves the coupling of phenylacetylene derivatives under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which involves the use of palladium catalysts, ligands, and base in an inert atmosphere. The reaction is carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne is used as a building block in organic synthesis
Biology: The compound’s ability to undergo various chemical reactions makes it a valuable tool in biochemical studies. It can be used to modify biomolecules and study their interactions and functions.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit biological activity and could be investigated for therapeutic uses.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of trans-E-1,6-Diphenyl-3-hexene-1,5-diyne involves its interaction with molecular targets through various chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modify other molecules and influence their properties. The specific pathways and targets depend on the context of its application, such as in biochemical studies or material synthesis.
Comparación Con Compuestos Similares
1,6-Diphenyl-1,3,5-hexatriene: Similar structure but with a different arrangement of double bonds.
1,6-Diphenyl-3-hexene-1,5-diyne: Similar backbone but different stereochemistry.
1,6-Diphenyl-1,3-hexadiene: Similar phenyl groups but different carbon chain structure.
Uniqueness: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne stands out due to its specific stereochemistry and the presence of both phenyl and diyne groups
Propiedades
Número CAS |
13305-02-7 |
|---|---|
Fórmula molecular |
C18H12 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
[(E)-6-phenylhex-3-en-1,5-diynyl]benzene |
InChI |
InChI=1S/C18H12/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-10,13-16H/b2-1+ |
Clave InChI |
ZZOLVPYFGLQRQS-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#C/C=C/C#CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)




